molecular formula C8H11ClN2O2 B1430005 2-Hydrazinobenzoic acid methyl ester hydrochloride CAS No. 21533-63-1

2-Hydrazinobenzoic acid methyl ester hydrochloride

Cat. No. B1430005
CAS RN: 21533-63-1
M. Wt: 202.64 g/mol
InChI Key: BQMZPDCLKGUAEV-UHFFFAOYSA-N
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Description

2-Hydrazinobenzoic acid methyl ester hydrochloride is a chemical compound . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular formula of 2-Hydrazinobenzoic acid methyl ester hydrochloride is C8H11ClN2O2 . The average mass is 188.612 Da .


Physical And Chemical Properties Analysis

2-Hydrazinobenzoic acid methyl ester hydrochloride is a white to light yellow crystal powder . The molecular weight is 188.61 .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

One study detailed the crystal and molecular structure of 2-hydrazinobenzoic acid, highlighting its transformation in the presence of copper(II) chloride to form binuclear structures with bridging carboxylate groups. This finding underscores the compound's role in complexation and potential in coordination chemistry (Alabada et al., 2021).

Another research effort synthesized and characterized 4-hydrazinobenzoic acid hydrochloride (4-HBA), focusing on its crystal structure and the complex three-dimensional framework formed by hydrogen bonding. This study provides insight into the non-covalent interactions fundamental to the stability and assembly of crystalline materials (Morales-Toyo et al., 2020).

Biological Activities and Applications

Research into the antimicrobial activities of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride and hydrazinolysis with hydrazine hydrate, demonstrated significant bactericidal and fungicidal properties. This suggests potential applications in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Another study synthesized novel phthalazinedione-based derivatives with promising cytotoxic and anti-bacterial activities, including molecular docking studies as VEGFR2 inhibitors. This highlights the potential of 2-hydrazinobenzoic acid methyl ester hydrochloride derivatives in cancer research and antibacterial applications (El Rayes et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-4-2-3-5-7(6)10-9;/h2-5,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMZPDCLKGUAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinobenzoic acid methyl ester hydrochloride

CAS RN

21533-63-1
Record name methyl 2-hydrazinylbenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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